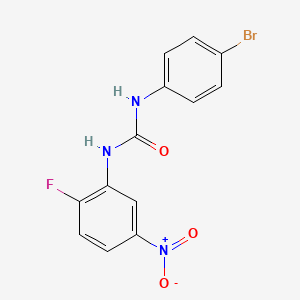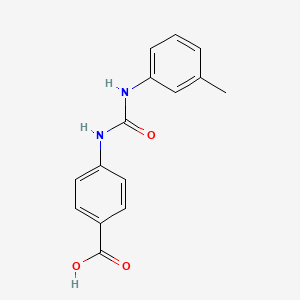
14-Oxoicosanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
14-Oxoicosanamide is a chemical compound with the molecular formula C20H39NO2 It is an amide derivative of a long-chain fatty acid, specifically a 20-carbon chain with a ketone group at the 14th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 14-Oxoicosanamide typically involves the reaction of a 14-oxo fatty acid with an amine. One common method is the amidation reaction, where the carboxylic acid group of the fatty acid reacts with an amine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar amidation process but optimized for large-scale synthesis. This involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product separation can further enhance the efficiency and yield of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 14-Oxoicosanamide can undergo various chemical reactions, including:
Oxidation: The ketone group at the 14th position can be oxidized to form a carboxylic acid.
Reduction: The ketone group can be reduced to form a secondary alcohol.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: 14-Oxoicosanoic acid.
Reduction: 14-Hydroxyicosanamide.
Substitution: Various substituted amides or esters, depending on the nucleophile used.
Applications De Recherche Scientifique
14-Oxoicosanamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and lubricants.
Mécanisme D'action
The mechanism by which 14-Oxoicosanamide exerts its effects is primarily through its interaction with specific molecular targets. The ketone and amide functional groups allow it to participate in hydrogen bonding and other interactions with proteins and enzymes. This can modulate the activity of these biomolecules, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparaison Avec Des Composés Similaires
14-Oxoicosanamide can be compared with other similar compounds, such as:
14-Hydroxyicosanamide: Similar structure but with a hydroxyl group instead of a ketone.
14-Oxohexadecanamide: A shorter chain analogue with 16 carbons instead of 20.
14-Oxoicosanoic acid: The carboxylic acid derivative of this compound.
Uniqueness: this compound’s uniqueness lies in its specific combination of a long carbon chain with a ketone and amide functional group. This combination provides it with distinct chemical and biological properties that are not found in shorter chain analogues or those with different functional groups.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific and industrial fields.
Propriétés
Formule moléculaire |
C20H39NO2 |
|---|---|
Poids moléculaire |
325.5 g/mol |
Nom IUPAC |
14-oxoicosanamide |
InChI |
InChI=1S/C20H39NO2/c1-2-3-4-13-16-19(22)17-14-11-9-7-5-6-8-10-12-15-18-20(21)23/h2-18H2,1H3,(H2,21,23) |
Clé InChI |
GMQDVTPORBPNBV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(=O)CCCCCCCCCCCCC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




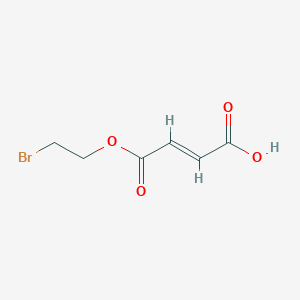
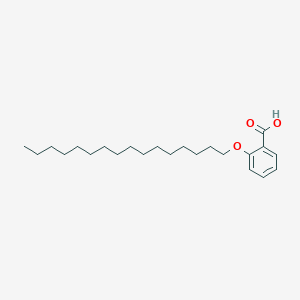
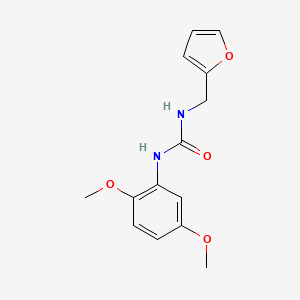

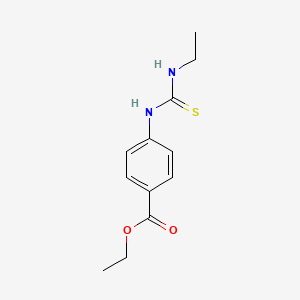
![N-(diphenylmethyl)-2-[(5-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide](/img/structure/B11953363.png)
![Methyl 4-[5-(3-chloro-4-methoxyphenyl)-2-furyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B11953370.png)



